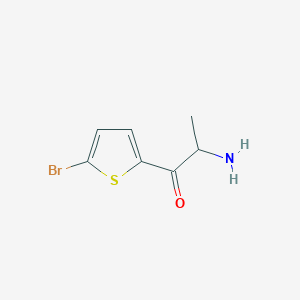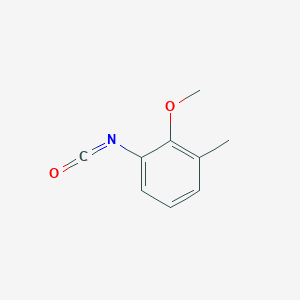
2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.28 g/mol . This compound is characterized by the presence of a hydroxy group and an acetic acid moiety attached to a cyclohexyl ring substituted with an isopropyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid typically involves the reaction of 4-isopropylcyclohexanone with a suitable hydroxyacetic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(4-isopropylcyclohexyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(4-isopropylcyclohexyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetic acid groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can form hydrogen bonds and participate in electrostatic interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-(4-methylcyclohexyl)acetic acid
- 2-Hydroxy-2-(4-ethylcyclohexyl)acetic acid
- 2-Hydroxy-2-(4-tert-butylcyclohexyl)acetic acid
Uniqueness
2-Hydroxy-2-(4-isopropylcyclohexyl)acetic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness affects its reactivity and interactions compared to other similar compounds, making it valuable in specific applications .
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
2-hydroxy-2-(4-propan-2-ylcyclohexyl)acetic acid |
InChI |
InChI=1S/C11H20O3/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h7-10,12H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
YDVQNELQYRIHRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)


![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)






![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)

![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)

